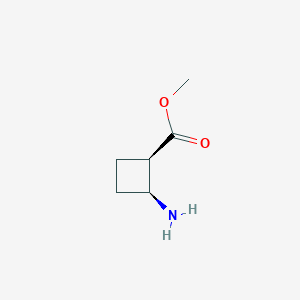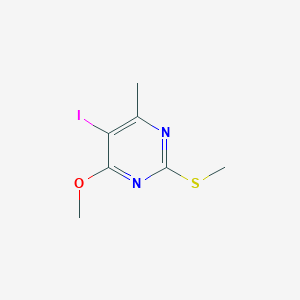![molecular formula C5H11Cl2N3 B3079616 [2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1071550-46-3](/img/structure/B3079616.png)
[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride
説明
“[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound with the molecular formula C5H9N3.2ClH . It is a solid substance at room temperature . The compound is provided by ChemBridge Corporation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9N3.2ClH/c6-2-5-8-4-1-3-7-8;;/h1,3-4H,2,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 184.07 .科学的研究の応用
Catalytic Applications
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes, including derivatives of 2-(1H-pyrazol-1-yl)ethyl-amine, have been studied for their catalytic activity in copolymerization reactions. These complexes show significant potential in the copolymerization of CO2 and cyclohexene oxide to form poly(cyclohexene carbonate), highlighting an environmentally friendly approach to polymer synthesis with moderate molecular weights and high selectivity under solvent-free conditions (Matiwane et al., 2020).
Ligand Synthesis
Flexible ligands such as bis[2-(pyrazol-1-yl)ethyl] ethers and related compounds have been synthesized using a superbasic medium. These ligands, derived from reactions involving 2-(1H-pyrazol-1-yl)ethyl-amine, are crucial for constructing complex molecules and have potential applications in coordination chemistry and catalysis (Potapov et al., 2007).
Antimicrobial Activity
Compounds synthesized from 2-(1H-pyrazol-1-yl)ethyl-amine, such as 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, have been evaluated for their antimicrobial activity. These studies reveal the potential of such compounds in developing new antimicrobial agents (Asif et al., 2021).
Polymerization Catalysts
Nickel(II) complexes based on pyrazolylamine ligands, derived from 2-(1H-pyrazol-1-yl)ethyl-amine, have been shown to catalyze the oligomerization and polymerization of ethylene. The activity of these catalysts is influenced by the choice of co-catalyst and solvent, showcasing their versatility in producing a range of polymeric materials (Obuah et al., 2014).
Antitubercular Studies
Homopiperazine-pyrimidine-pyrazole hybrids, which include 2-(1H-pyrazol-1-yl)ethyl-amine motifs, have been synthesized and evaluated for their antitubercular activity. These studies underscore the potential of such compounds in the development of new treatments for tuberculosis, with several hybrids showing promising activity against M. tuberculosis strains (Vavaiya et al., 2022).
Safety and Hazards
作用機序
Target of Action
Compounds containing the pyrazole moiety are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
特性
IUPAC Name |
2-pyrazol-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-5-8-4-1-3-7-8;;/h1,3-4H,2,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFBIJLSCMHPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3079565.png)
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)







